![molecular formula C14H7Cl3O5S2 B12885474 3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride CAS No. 88097-19-2](/img/structure/B12885474.png)
3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of both chloro and sulfonyl chloride functional groups attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorosulfonic acid and sulfuryl chloride under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to modify and functionalize other compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a chloro group.
3-Chloro-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom in place of one of the chlorine atoms.
Chlorosulfonyl isocyanate: A versatile reagent with a different functional group arrangement.
Uniqueness
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is unique due to its combination of chloro and sulfonyl chloride groups attached to a benzofuran ring. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
88097-19-2 |
|---|---|
Molecular Formula |
C14H7Cl3O5S2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorosulfonylphenyl)-1-benzofuran-6-sulfonyl chloride |
InChI |
InChI=1S/C14H7Cl3O5S2/c15-13-11-6-5-10(24(17,20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)23(16,18)19/h1-7H |
InChI Key |
SJOONYIEWGVYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(O2)C=C(C=C3)S(=O)(=O)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


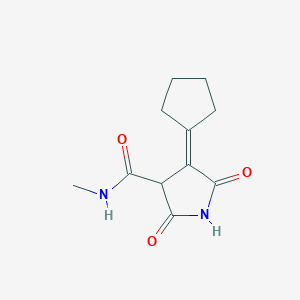


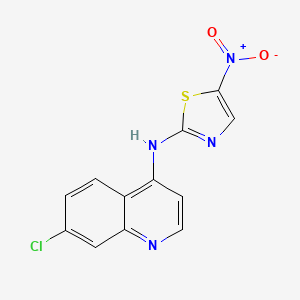
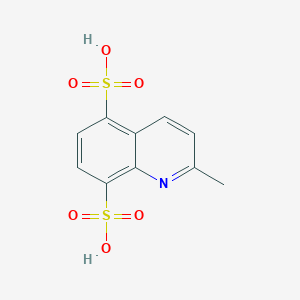
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)

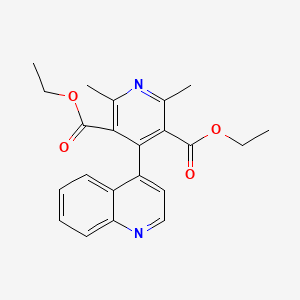
![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
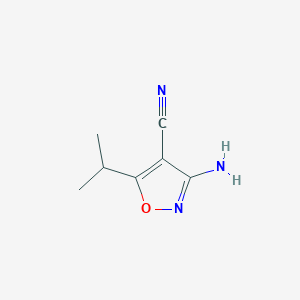
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)


